1-(furan-3-ylsulfonyl)-7,8-dimethyl-3,4-dihydro-2H-quinoline
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Overview
Description
1-(furan-3-ylsulfonyl)-7,8-dimethyl-3,4-dihydro-2H-quinoline is a heterocyclic compound that features both furan and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-3-ylsulfonyl)-7,8-dimethyl-3,4-dihydro-2H-quinoline can be achieved through several synthetic routes. One common method involves the condensation of 7,8-dimethyl-3,4-dihydroquinoline with furan-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(furan-3-ylsulfonyl)-7,8-dimethyl-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-sulfonic acid derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include furan-3-sulfonic acid derivatives, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.
Scientific Research Applications
1-(furan-3-ylsulfonyl)-7,8-dimethyl-3,4-dihydro-2H-quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(furan-3-ylsulfonyl)-7,8-dimethyl-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Furan-3-sulfonic acid derivatives: These compounds share the furan-sulfonyl moiety and exhibit similar chemical reactivity.
Tetrahydroquinoline derivatives: These compounds share the quinoline moiety and have similar biological activities.
Substituted quinoline derivatives: These compounds have various substituents on the quinoline ring and exhibit diverse biological and chemical properties.
Uniqueness
1-(furan-3-ylsulfonyl)-7,8-dimethyl-3,4-dihydro-2H-quinoline is unique due to the combination of the furan-sulfonyl and quinoline moieties, which imparts distinct chemical reactivity and biological activity. This combination allows for the exploration of new chemical reactions and the development of novel bioactive compounds.
Properties
IUPAC Name |
1-(furan-3-ylsulfonyl)-7,8-dimethyl-3,4-dihydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-5-6-13-4-3-8-16(15(13)12(11)2)20(17,18)14-7-9-19-10-14/h5-7,9-10H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBZQKAXJVUQAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2S(=O)(=O)C3=COC=C3)C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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